Physicochemical Profiling and Medicinal Chemistry Applications of 2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine
Physicochemical Profiling and Medicinal Chemistry Applications of 2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine
Executive Summary
In modern targeted oncology, the design of kinase inhibitors relies heavily on privileged molecular scaffolds that perfectly balance steric bulk, electronic properties, and aqueous solubility. The compound 2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine (CAS: 1462951-08-1) is a highly specialized aniline derivative that serves as a critical building block in the synthesis of next-generation tyrosine kinase inhibitors (TKIs), particularly those targeting Anaplastic Lymphoma Kinase (ALK) and Tyrosine Kinase Non-Receptor 1 (TNK1)[1][2].
This technical guide dissects the physicochemical properties of this molecule, explaining the structural causality behind its behavior in both synthetic workflows and biological environments.
Structural and Physicochemical Foundations
The architectural brilliance of 2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine lies in its trisubstituted benzene ring. Each functional group serves a distinct mechanistic purpose:
-
The Aniline Core (-NH₂): Acts as the primary nucleophile for synthetic coupling (e.g., SNAr reactions with pyrimidine scaffolds) and eventually forms a critical hydrogen bond donor to the kinase hinge region[3].
-
The Ortho-Isopropoxy Group (-O-iPr): This sterically demanding, electron-donating group forces the adjacent piperazine ring out of coplanarity with the phenyl ring. Biologically, this isopropoxy moiety occupies a specific hydrophobic pocket adjacent to the ATP-binding site, increasing target selectivity[3].
-
The Meta-4-Methylpiperazine Ring: A basic, aliphatic heterocycle that projects outward into the solvent-exposed channel of the kinase. It dramatically improves the molecule's aqueous solubility and overall pharmacokinetic (PK) profile[4].
Quantitative Data Summary
| Physicochemical Property | Value | Causality / Medicinal Chemistry Significance |
| Molecular Formula | C₁₄H₂₃N₃O | Optimal fragment weight for modular drug assembly. |
| Molecular Weight | 249.35 g/mol [1] | Leaves ~250 Da budget for the rest of the inhibitor to adhere to Lipinski's Rule of 5. |
| pKa₁ (Piperazine N-CH₃) | ~8.0 – 8.5[4] | Ensures protonation at physiological pH (7.4), driving aqueous solubility. |
| pKa₂ (Aniline -NH₂) | ~4.5[5] | Remains neutral at physiological pH, allowing membrane permeability. |
| LogP (Predicted) | 2.5 – 3.0 | Balances lipophilic target engagement with aqueous clearance. |
Acid-Base Equilibria and Solubility Profiling
Understanding the ionization states of this intermediate is critical for both downstream synthesis (e.g., predicting salt formation) and predicting the bioavailability of the final active pharmaceutical ingredient (API). The molecule possesses two distinct basic centers. The aliphatic tertiary amine of the piperazine is a moderately strong base, while the primary aniline amine is a weak base due to the delocalization of its lone pair into the aromatic ring, a phenomenon well-documented in structurally similar ortho-alkoxyanilines[5].
Self-Validating Protocol: Potentiometric Titration for pKa Determination
To accurately profile the ionization states, a self-validating potentiometric titration must be employed. This protocol includes built-in quality control gates to ensure data integrity.
Step 1: Electrode Calibration (System Validation)
-
Action: Calibrate the pH glass electrode using standard buffers at pH 4.01, 7.00, and 10.01 at a constant 25.0 ± 0.1 °C.
-
Causality: Temperature fluctuations alter the dissociation constant of water (Kw).
-
Validation Gate: The Nernstian slope must fall between 95% and 105%. If outside this range, the electrode is fouled and must be reconditioned.
Step 2: Blank Titration
-
Action: Titrate a blank solution of 0.15 M KCl (to maintain constant ionic strength) with 0.1 M NaOH.
-
Causality: Establishes a baseline to subtract background carbonate interference from the water.
Step 3: Sample Titration
-
Action: Dissolve 2.0 mM of the compound in the 0.15 M KCl solution. Lower the pH to 2.0 using 0.1 M HCl to fully protonate both basic centers. Titrate with 0.1 M NaOH up to pH 11.0.
-
Causality: Starting at a low pH ensures we capture the deprotonation event of the aniline group (pKa ~4.5) before the piperazine group (pKa ~8.2).
Step 4: Derivative Analysis
-
Action: Plot the first derivative (dpH/dV) of the titration curve.
-
Validation Gate: Two distinct inflection points must be observed. The volume at the half-equivalence points corresponds to the pKa values via the Henderson-Hasselbalch equation.
Caption: pH-dependent ionization states of 2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine.
Synthetic Utility: Nucleophilic Aromatic Substitution (SNAr)
In medicinal chemistry, this aniline is predominantly used as a nucleophile to attack halogenated heterocycles, such as 2,4-dichloropyrimidines, to build the core scaffold of TNK1 or ALK inhibitors[2][3].
The presence of the ortho-isopropoxy group is electronically advantageous. By donating electron density through resonance, it increases the nucleophilicity of the aniline nitrogen. This allows the SNAr reaction to proceed under milder conditions, preventing regiochemical scrambling (e.g., attacking the C2 position instead of the preferred C4 position of a pyrimidine).
Self-Validating Protocol: Regioselective SNAr Coupling Workflow
Step 1: Reaction Setup
-
Action: In a dry flask, combine 1.0 eq of 2,4-dichloropyrimidine, 1.05 eq of 2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine, and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) in isopropanol (0.2 M).
-
Causality: DIPEA is chosen because it is a sterically hindered, non-nucleophilic base; it scavenges the HCl byproduct without competing with the aniline for the electrophile. Isopropanol is used because polar protic solvents stabilize the anionic Meisenheimer complex transition state inherent to SNAr mechanisms.
Step 2: Thermal Activation & In-Process Control (IPC)
-
Action: Heat the mixture to 80 °C. After 4 hours, withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.
-
Validation Gate: The LC-MS chromatogram must show >95% consumption of the starting aniline and a single major product mass corresponding to the mono-adduct [M+H]+. If di-adducts are present, the temperature was too high.
Step 3: Workup and Isolation
-
Action: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO₃.
-
Causality: The basic aqueous wash neutralizes residual DIPEA hydrochloride salts and ensures the piperazine ring remains deprotonated (neutral) so the product partitions entirely into the organic layer.
Caption: Self-validating SNAr synthetic workflow for kinase inhibitor assembly.
Analytical Characterization Standards
To guarantee the integrity of 2-Isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine before deploying it in multi-step syntheses, rigorous analytical characterization is mandatory.
-
High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column. Because the molecule has a basic piperazine ring, a mobile phase buffered with 0.1% Trifluoroacetic acid (TFA) or 10 mM Ammonium Bicarbonate is required to prevent peak tailing caused by secondary interactions with free silanols on the stationary phase.
-
Nuclear Magnetic Resonance (¹H-NMR): The isopropoxy methine proton (-CH-) will appear as a distinct septet around 4.5–4.6 ppm, heavily deshielded by the adjacent oxygen. The piperazine methyl group (-CH₃) will appear as a sharp singlet integrating to 3 protons around 2.3 ppm.
References
-
PubChem (NIH). 2-Methoxyaniline (o-Anisidine) Compound Summary. (Used for baseline aniline pKa derivation). Retrieved from:[Link][5]
-
RSC Advances. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). (Used for baseline piperazine pKa derivation). Retrieved from:[Link][4]
-
Journal of Medicinal Chemistry (ACS). The Discovery and Optimization of a Novel Class of Potent, Selective, and Orally Bioavailable Anaplastic Lymphoma Kinase (ALK) Inhibitors with Potential Utility for the Treatment of Cancer. (2013). Retrieved from:[Link][3]
-
Google Patents. US20210000825A1 - Tyrosine Kinase Non-Receptor 1 (TNK1) Inhibitors and Uses Thereof. Retrieved from:[2]
Sources
- 1. 2-isopropoxy-3-(4-methylpiperazine-1-yl)phenylamine | 1462951-08-1 [chemicalbook.com]
- 2. US20210000825A1 - Tyrosine Kinase Non-Receptor 1 (TNK1) Inhibitors and Uses Thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
